N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-17(24-22(27)23(2,3)4)21(20-7-6-16-29-20)26-14-12-25(13-15-26)18-8-10-19(28-5)11-9-18/h6-11,16-17,21H,12-15H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALENVETKAKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be added through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the Pivalamide Group: The final step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the piperazine ring or the methoxyphenyl group, potentially leading to the formation of secondary amines or demethylated products.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the methoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the piperazine ring may produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may interact with other biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Piperazine-Based Derivatives
a. 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)
- Key Differences: Substituted with a 4-fluorophenyl group on piperazine instead of 4-methoxyphenyl. Features a benzo[b]thiophen-2-yl group instead of thiophen-2-yl. Contains a propanol terminal group instead of pivalamide.
- Synthesis : Synthesized via sodium borohydride reduction of a ketone precursor (79.7% yield) .
- The benzo[b]thiophene system extends aromaticity, which could enhance binding but reduce solubility.
b. 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d)
- Key Differences: Piperazine substituted with 2-methoxyphenyl (meta-substitution vs. para-substitution in the target compound). Terminal propanol group.
- Synthesis: Higher yield (93.4%) due to optimized reaction conditions in methanol .
- Implications : The 2-methoxyphenyl group may sterically hinder receptor binding compared to the para-substituted analog.
c. MK22: 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
- Key Differences :
- Piperazine substituted with 4-(trifluoromethyl)phenyl , a strong electron-withdrawing group.
- Thiophen-2-ylthio (sulfur-linked thiophene) instead of directly attached thiophen-2-yl.
- Terminal propan-1-one (ketone) group.
- The thioether linkage may alter metabolic stability .
Functional Group Modifications
a. N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide
- Key Difference : Methanesulfonamide replaces pivalamide.
- Implications : Sulfonamides are more polar and may exhibit different pharmacokinetic profiles, such as increased solubility but reduced blood-brain barrier penetration compared to pivalamide .
b. W-18 and W-15 (Piperidine-Based Analogs)
- Key Differences :
- Piperidine core instead of piperazine.
- Substituted with nitrophenyl (W-18) or chlorophenyl (W-15) groups.
- Implications : Piperidine derivatives often exhibit distinct receptor selectivity (e.g., opioid receptor interactions in W-18/W-15) compared to piperazine-based compounds .
Biological Activity
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanism of action, interaction with various biological targets, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 387.5 g/mol. Its structure features a piperazine ring, a methoxyphenyl group, and a thiophenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O2S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 887206-31-7 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. The piperazine ring is known for its ability to modulate the activity of various receptors, including:
- Serotonin Receptors : The compound may exhibit agonistic or antagonistic properties at serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptors : Similar to other piperazine derivatives, it may interact with dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Preliminary studies indicate that the compound could influence neurotransmitter levels, potentially leading to therapeutic effects in conditions like depression and anxiety disorders.
In Vitro Studies
Research has shown that this compound exhibits significant binding affinity to various receptor sites. For instance:
- Binding Affinity : In vitro assays demonstrated a high affinity for serotonin 5-HT_1A receptors, suggesting potential anxiolytic effects.
In Vivo Studies
In vivo studies using animal models have provided insights into the compound's pharmacological effects:
- Antidepressant Effects : Animal studies indicated that administration of the compound resulted in a significant reduction in depressive-like behaviors in models subjected to chronic stress.
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
- Study on Antipsychotic Activity : A study involving a derivative showed promising results in reducing psychotic symptoms in rodent models by modulating dopamine receptor activity.
- Evaluation of Anxiolytic Properties : Another case study highlighted the anxiolytic effects observed in mice, where the compound significantly reduced anxiety-like behaviors in elevated plus maze tests.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be understood better when compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-{[4-(thiophen-2-carbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Contains chlorophenyl instead of methoxy | Different receptor binding profile |
| 1-(3-Methoxyphenyl)-4-{[4-(thiophen-3-carbonyl)piperazin-1-y]carbonyl}pyrrolidin-2-one | Methoxy group at meta position | Altered pharmacokinetics |
| 1-(Phenethyl)-4-{[4-(thiophen-2-carbonyl)piperazin-1-y]carbonyl}pyrrolidin-2-one | Substituted with phenethyl | Variations in therapeutic efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
